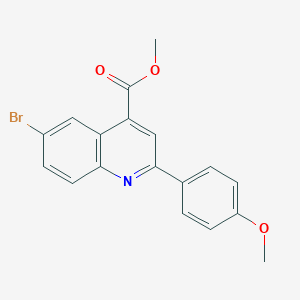

Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO3/c1-22-13-6-3-11(4-7-13)17-10-15(18(21)23-2)14-9-12(19)5-8-16(14)20-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFJKCGGBHVJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361077 | |

| Record name | methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355432-91-6 | |

| Record name | methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the reaction of 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a critical step for further derivatization:

- Conditions : Aqueous NaOH or HCl, reflux .

- Product : 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid (confirmed via NMR and HRMS) .

Data :

- NMR (DMSO-d₆) : δ 8.65 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.28 (d, J = 8.0 Hz, 2H) .

- HRMS : [M+H]⁺ calc. 358.02, found 358.03 .

Cross-Coupling Reactions at C6-Bromine

The bromine atom at C6 participates in palladium-catalyzed cross-coupling reactions:

- Suzuki Coupling : Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh₃)₄ catalysis to yield 6-aryl derivatives .

- Buchwald-Hartwig Amination : Forms C–N bonds with amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos .

Representative Reaction :

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl substituent at C2 can be modified via:

- Demethylation : BBr₃ in DCM removes the methoxy group to form a phenol derivative .

- Electrophilic Substitution : Nitration or sulfonation at the para position of the phenyl ring.

Example :

| Reaction | Reagents | Product |

|---|---|---|

| Demethylation | BBr₃, DCM, 0°C → rt | 2-(4-Hydroxyphenyl)-6-bromoquinoline-4-carboxylate |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient quinoline ring facilitates NAS at C6-Br with strong nucleophiles:

Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate has been studied for its potential as an anticancer agent. The compound can intercalate with DNA, disrupting replication and transcription processes, which is crucial in cancer cell proliferation inhibition. Research indicates that compounds with similar quinoline structures exhibit significant anticancer properties by targeting specific enzymes involved in cell signaling pathways.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its ability to disrupt cellular processes in bacteria and fungi makes it a candidate for developing new antibiotics. Studies have demonstrated that quinoline derivatives can inhibit the growth of various pathogens, suggesting that this compound may possess similar capabilities .

Mechanistic Insights

Binding Affinity Studies

Research into the binding mechanisms of this compound has revealed its interaction with biological macromolecules, such as proteins and nucleic acids. Techniques like surface plasmon resonance (SPR) and fluorescence spectroscopy have been employed to study these interactions, providing insights into its mechanism of action and optimizing its therapeutic efficacy.

Structural Variations and Their Impact

The presence of the methoxy group at the para position of the phenyl ring enhances solubility and bioavailability compared to other structural analogs. This modification is crucial for improving the pharmacokinetic properties of the compound, allowing for better absorption and distribution within biological systems .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Quinoline core with methoxy group | Enhanced solubility and potential bioactivity |

| Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate | Similar quinoline core; octyl group instead of methyl | Increased lipophilicity may enhance membrane permeability |

| Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | Heptyl chain addition | Potentially improved therapeutic efficacy due to structural diversity |

This table illustrates how variations in substituents can significantly impact solubility, reactivity, and biological activity among quinoline derivatives.

Synthesis and Methodology

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : Utilizing starting materials such as aniline derivatives and appropriate reagents under controlled conditions.

- Bromination : Introducing the bromine substituent at the 6-position using brominating agents.

- Esterification : Converting the carboxylic acid group into a methyl ester through reaction with methanol in the presence of an acid catalyst.

Recent advances in green chemistry have also promoted more sustainable synthesis methods, reducing environmental impact while maintaining high yields .

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA or inhibit specific enzymes, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Substituent Effects

Key Observations:

- Electron-Withdrawing vs.

- Aromatic Substituents : Replacing the 4-methoxyphenyl group with a styryl moiety (as in ) introduces conformational rigidity, which may improve binding to hydrophobic pockets in proteins.

- Ester Flexibility : Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl esters, impacting membrane permeability and metabolic stability.

Physicochemical and Spectral Properties

Table 3: Melting Points and Spectral Data

Key Observations:

Biological Activity

Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A quinoline core , which is essential for its biological activity.

- A bromo substituent at the 6-position, enhancing its interaction with biological targets.

- A methoxyphenyl group at the 2-position, contributing to its lipophilicity and potential pharmacokinetic advantages.

The molecular formula is , with a molecular weight of approximately 358.2 g/mol.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- DNA Intercalation : The quinoline core allows the compound to intercalate into DNA, potentially disrupting replication and transcription processes, leading to cell death in cancer cells.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell signaling pathways, which may contribute to its anticancer and antimicrobial effects.

- P-glycoprotein Inhibition : Research indicates that derivatives of quinoline can act as inhibitors of P-glycoprotein (P-gp), enhancing the bioavailability of co-administered drugs by preventing their efflux from cells .

Anticancer Properties

This compound has demonstrated significant anticancer activity in various studies:

- In vitro Studies : The compound was tested against several cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). Results indicated that it effectively inhibited cell proliferation, with IC50 values comparable to established chemotherapeutics .

- Mechanistic Insights : The ability to disrupt DNA function and inhibit critical signaling pathways underlies its potential as an anticancer agent. For instance, it may induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Bacterial Inhibition : Studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

- Fungal Activity : Preliminary tests suggest antifungal activity against strains like Candida albicans, further supporting its therapeutic potential in infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Efficacy : A recent study assessed the compound's efficacy against multidrug-resistant cancer cell lines. Results showed a significant reduction in cell viability compared to untreated controls, highlighting its potential as a lead compound for drug development in oncology .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of various quinoline derivatives, including this compound. The findings confirmed its effectiveness against multiple bacterial strains, suggesting a broad-spectrum antimicrobial application .

Q & A

Q. How do hydrogen-bonding networks influence the compound’s crystal packing?

- Analysis : Calculate hydrogen-bond geometry (e.g., C–H⋯O interactions) using Mercury or OLEX2. For example, chains propagating along the b-axis via C10–H10⋯O2 bonds (distance: ~3.2 Å, angle: ~150°) may stabilize the lattice. Graph-set notation (e.g., C(6) motifs) can classify these interactions .

Q. What computational methods predict biological activity based on structural analogs?

- Approach : Perform molecular docking (AutoDock Vina, Schrödinger) against targets like 5-HT₃ receptors or kinases, leveraging the quinoline core’s known pharmacophore. Validate predictions with in vitro assays (e.g., cytotoxicity or enzyme inhibition) .

- SAR Studies : Modify substituents (e.g., bromine, methoxy) to assess impact on bioactivity. Compare with derivatives like 6-fluoro-4-sulfonylquinolines, which show anticancer potential .

Q. How can researchers resolve contradictions in experimental data (e.g., NMR vs. XRD)?

- Troubleshooting :

- Dynamic Effects : Variable-temperature NMR may reveal conformational flexibility affecting signal splitting.

- Polymorphism : Use PXRD to detect crystalline forms. Refine multiple structures to identify dominant conformers .

- Cross-Validation : Compare calculated NMR shifts (GIAO-DFT) with experimental data to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.